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Compound of Interest

Compound Name:
Methyl 2-amino-2-(tetrahydro-2H-

pyran-4-yl)acetate

Cat. No.: B1360870 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization

of 2-amino-pyran derivatives, a class of heterocyclic compounds with significant interest in

medicinal chemistry due to their diverse biological activities. This document outlines the

application of key analytical techniques, presenting supporting experimental data and detailed

protocols to aid in the structural elucidation and purity assessment of these valuable molecules.

Spectroscopic Methods
Spectroscopic techniques are fundamental for the initial identification and structural

confirmation of newly synthesized 2-amino-pyran derivatives. This section compares the utility

of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR)

spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure

determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about

the carbon-hydrogen framework of 2-amino-pyran derivatives.

The following table summarizes the characteristic chemical shifts (δ) in ppm for a series of

substituted 2-amino-4H-pyran derivatives.[1] The data highlights the influence of different
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substituents on the electronic environment of the pyran ring protons and carbons.

Compound (R) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

H (a)

6.97 (s, 1H, NH₂), 7.28-7.17

(m, 5H, Ar-H), 4.86 (s, 1H, H-

4), 4.08-3.99 (m, 2H, OCH₂),

2.45 (s, 3H, CH₃), 1.11 (t, J =

7.1 Hz, 3H, OCH₂CH₃)

165.81, 158.64, 143.80,

128.72, 128.61, 127.38,

108.43, 60.79, 36.64, 18.82,

14.28

3-NO₂ (b)

13.47 (s, 1H, NH), 8.09 (d, J =

6.6 Hz, 2H, Ar-H), 7.73 (d, J =

7.7 Hz, 1H, Ar-H), 7.61 (t, J =

8.2 Hz, 1H, Ar-H), 6.97 (s, 1H,

NH₂), 5.00 (s, 1H, H-4), 4.06-

3.99 (m, 2H, OCH₂), 2.48 (s,

3H, CH₃), 1.09 (t, J = 7.1 Hz,

3H, OCH₂CH₃)

165.47, 159.79, 159.07,

147.96, 145.92, 145.42,

135.46, 134.74, 130.40,

129.41, 129.35, 128.66,

126.85, 123.37, 122.89,

122.50, 111.96, 107.29, 60.96,

36.84, 18.98, 14.18

2-Cl (d)

7.44 (d, J = 8.0 Hz, 1H, Ar-H),

7.37 (t, J = 7.5 Hz, 1H, Ar-H),

7.29 (dd, J = 8.0, 1.5 Hz, 1H,

Ar-H), 7.26 (dt, J = 8.0, 1.5 Hz,

1H, Ar-H), 6.99 (s, 2H, NH₂),

4.95 & 4.94 (s, 1H, H-4), 4.00-

3.94 (m, 2H, OCH₂), 2.41 &

2.40 (s, 3H, CH₃), 1.02 (t, J =

7.0 Hz, 3H, OCH₂CH₃)

165.62, 158.98, 158.32,

142.63, 132.47, 130.27,

129.74, 128.85, 128.19,

119.65, 106.47, 60.57, 56.58,

35.79, 18.59, 14.03

Instrument: Bruker Avance Spectrometer (or equivalent) operating at 400 MHz for ¹H and

100 MHz for ¹³C.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[2]

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Sample Preparation: Dissolve 5-10 mg of the 2-amino-pyran derivative in approximately 0.6

mL of the deuterated solvent.
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Acquisition Parameters (¹H NMR):

Pulse Program: Standard single-pulse sequence.

Spectral Width: ~16 ppm.

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Acquisition Parameters (¹³C NMR):

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: ~250 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, depending on sample concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of

key functional groups within a molecule. For 2-amino-pyran derivatives, FT-IR is particularly

useful for confirming the presence of the amino (-NH₂), cyano (-C≡N), carbonyl (C=O), and

pyran ring (C-O-C) functionalities.

The table below lists the characteristic absorption frequencies for the main functional groups

found in 2-amino-pyran derivatives.
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Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

N-H stretch (Amino group) 3500 - 3300 Medium

C≡N stretch (Nitrile group) 2260 - 2220 Medium

C=O stretch (Ester/Ketone) 1750 - 1680 Strong

C=C stretch (Alkene in pyran

ring)
1680 - 1620 Variable

C-O-C stretch (Pyran ether) 1270 - 1050 Strong

C-H stretch

(Aromatic/Aliphatic)
3100 - 2850 Medium

Data compiled from general IR absorption tables.

Instrument: Shimadzu FT-IR 8400S spectrophotometer or equivalent.[2]

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid 2-amino-pyran derivative with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

Transfer the mixture to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-

transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum can

offer valuable structural clues.

Electron Ionization (EI) mass spectrometry of 2-amino-4H-pyrans often shows a characteristic

retro-Diels-Alder (RDA) fragmentation pattern. This involves the cleavage of the pyran ring,

leading to the formation of a diene and a dienophile fragment. The relative abundance of these

fragments can help in the identification of the substituents on the pyran ring.

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray

Ionization (ESI) source.

Sample Introduction:

EI: Direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for

volatile compounds.

ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it

via direct infusion or through a liquid chromatograph (LC-MS).

Acquisition Parameters (EI):

Ionization Energy: 70 eV.

Mass Range: m/z 50-500 (or as appropriate for the expected molecular weight).

Acquisition Parameters (ESI):

Ionization Mode: Positive or negative, depending on the analyte.

Capillary Voltage: 3-5 kV.

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

Drying Gas Temperature: 200-350 °C.
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Chromatographic Methods
Chromatography is essential for the separation and purification of 2-amino-pyran derivatives

from reaction mixtures and for assessing their purity. High-Performance Liquid

Chromatography (HPLC) is the most commonly employed technique.

High-Performance Liquid Chromatography (HPLC)
HPLC offers high resolution and sensitivity for the separation of closely related compounds.

Reversed-phase HPLC is a versatile starting point for the analysis of 2-amino-pyran

derivatives.

While specific HPLC data for a series of 2-amino-pyran derivatives is not readily available in a

comparative format, the following table provides an example of HPLC conditions used for the

separation of structurally related aminopyridine isomers, which can serve as a starting point for

method development.
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Compound Column Mobile Phase
Flow Rate
(mL/min)

Detection (nm)

Pyridine Amaze HD

A: Water, 0.1%

Formic Acid; B:

Acetonitrile,

0.1% Formic

Acid

1.0 254

2-Aminopyridine Amaze HD

A: Water, 0.1%

Formic Acid; B:

Acetonitrile,

0.1% Formic

Acid

1.0 254

3-Aminopyridine Amaze HD

A: Water, 0.1%

Formic Acid; B:

Acetonitrile,

0.1% Formic

Acid

1.0 254

4-Aminopyridine Amaze HD

A: Water, 0.1%

Formic Acid; B:

Acetonitrile,

0.1% Formic

Acid

1.0 254

Adapted from methods for aminopyridines, which are structurally related to the core of 2-amino-

pyrans.

Instrument: A standard HPLC system with a UV detector.

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid

or trifluoroacetic acid to improve peak shape. A typical gradient might be:

0-2 min: 5% B
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2-20 min: 5% to 95% B

20-25 min: 95% B

25-26 min: 95% to 5% B

26-30 min: 5% B

Flow Rate: 1.0 mL/min.

Column Temperature: Ambient or controlled at 25-30 °C.

Injection Volume: 10-20 µL.

Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g.,

254 nm or determined by UV-Vis spectroscopy).

Sample Preparation: Dissolve the sample in the initial mobile phase composition or a

compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL

and filter through a 0.45 µm syringe filter.

X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including

bond lengths, bond angles, and the absolute configuration of chiral centers. This technique is

invaluable for the unambiguous confirmation of the three-dimensional structure of 2-amino-

pyran derivatives.

While a comprehensive table of crystallographic data for a series of 2-amino-pyran derivatives

is beyond the scope of this guide, the following provides an example of the type of data

obtained from an X-ray crystal structure analysis. The molecular and crystal structure of 2-

amino-4-(3-phenylpropyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

has been determined by X-ray analysis. The 4H-pyran ring in this derivative adopts a flattened

boat conformation. For detailed crystallographic data, researchers are encouraged to consult

the Crystallography Open Database (COD) using the specific compound name or formula.

Crystal Growth: Grow single crystals of the 2-amino-pyran derivative suitable for X-ray

diffraction. This is often achieved by slow evaporation of a saturated solution in an
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appropriate solvent system.

Data Collection:

Mount a suitable single crystal on a goniometer head.

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ =

0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

Data is collected over a range of angles to ensure a complete dataset.

Structure Solution and Refinement:

Process the collected data to obtain integrated intensities.

Solve the crystal structure using direct methods or Patterson methods.

Refine the structural model against the experimental data using full-matrix least-squares

methods.

The final refined structure provides atomic coordinates, bond lengths, bond angles, and

other crystallographic parameters.

Data Deposition: Deposit the final crystallographic data in a public database such as the

Crystallography Open Database (COD) to obtain a CIF (Crystallographic Information File).

Visualized Workflows and Relationships
The following diagrams illustrate the general workflow for the characterization of 2-amino-pyran

derivatives and the relationship between the different analytical techniques.
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Caption: General workflow for the synthesis and characterization of 2-amino-pyran derivatives.
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Caption: Relationship between analytical techniques and the information obtained for 2-amino-

pyran derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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